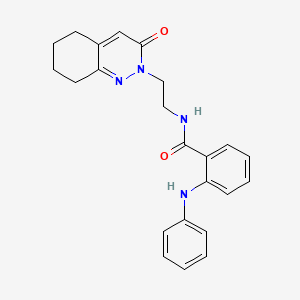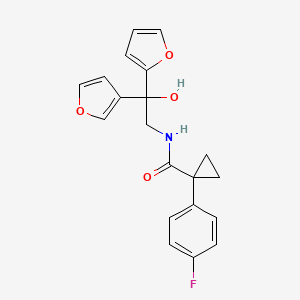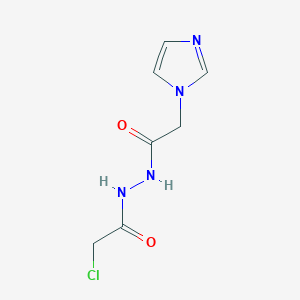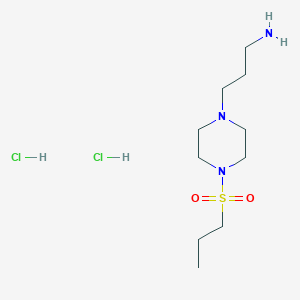![molecular formula C23H22N4O6S B2964022 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894056-94-1](/img/structure/B2964022.png)
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry. These include a benzo[d][1,3]dioxol-5-ylmethyl group, which is a structural motif found in many natural products and synthetic compounds . It also contains a pyrimidine ring, which is a basic structure in many biological compounds, including nucleotides of DNA and RNA.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound is involved in the synthesis of novel heterocyclic compounds, demonstrating its utility in creating new molecules with potential biological activities. For instance, studies have shown the synthesis of new chemical structures derived from visnaginone and khellinone, leading to compounds with analgesic and anti-inflammatory activities. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another significant application of this compound is in the development of antimicrobial agents. Research has identified derivatives with promising antimicrobial activities against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa. Some derivatives have shown higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans, highlighting the compound's potential in antimicrobial therapy (Kolisnyk et al., 2015).
Antioxidant and Antidiabetic Screening
The compound has also been explored for its antioxidant and antidiabetic properties. Synthesized derivatives have been evaluated for in vitro antibacterial activities and screened for their antioxidant potential through assays like the DPPH method. Some derivatives have shown profound antioxidant potential, suggesting their use in managing oxidative stress-related diseases (Kumar et al., 2011). Additionally, derivatives have been evaluated for antidiabetic activity, further indicating the compound's versatility in drug discovery (Lalpara et al., 2021).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-27-22(30)17(21(29)26-15-4-3-5-16(9-15)31-2)11-25-23(27)34-12-20(28)24-10-14-6-7-18-19(8-14)33-13-32-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQXUCELUAYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963957.png)

![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2963959.png)
![2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2963960.png)
